![molecular formula C18H14F3N3O2S B2419189 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226428-65-4](/img/structure/B2419189.png)
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research for its anti-inflammatory and anti-tumor properties. PFT-α has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
- Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) plays a crucial role in cell signaling cascades. Researchers have designed and synthesized derivatives of this compound to inhibit SHP1 activity. Notably, compound PT10 demonstrated selective fluorescence response for SHP1 and low cytotoxicity in HeLa cells. Its potential application in two-photon cell fluorescence imaging is promising .
- The photophysical properties of this compound, especially PT10, have been investigated. PT10 exhibited a larger quantum yield due to geometric relaxation and reorganization energy in the excited state. Researchers have explored its potential for two-photon cell fluorescence imaging .
- The 1,2,4-oxadiazole heterocycle, present in this compound, is a bioisostere of amide. It offers better hydrolytic and metabolic stability, making it valuable for drug design. Researchers continue to explore its pharmacophore properties .
- The compound has been synthesized and characterized. Its melting point is 118°C, and the yield is 84% .
Inhibition of SHP1 Activity
Optical Properties and Fluorescence Imaging
Drug Design and Pharmacophore Exploration
Synthesis and Characterization
properties
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)26-14-8-6-13(7-9-14)24-15(12-4-2-1-3-5-12)10-23-17(24)27-11-16(22)25/h1-10H,11H2,(H2,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEKICZVFMOVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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